1-Methyl-2-(4-chlorophenyl)-1H-imidazole

Crystal engineering Antifungal SAR Hydrogen-bond topology

1-Methyl-2-(4-chlorophenyl)-1H-imidazole (C₁₀H₉ClN₂, MW 192.64 g/mol) is a 1,2-disubstituted imidazole derivative bearing a methyl group at the N1 position and a para-chlorophenyl substituent at the C2 position. This substitution pattern places the electron-withdrawing 4-chlorophenyl ring directly adjacent to the N-methyl group, creating a sterically and electronically distinct environment compared to the more common 1-(4-chlorophenyl)imidazole or 4-aryl-2-methylimidazole regioisomers.

Molecular Formula C10H9ClN2
Molecular Weight 192.64 g/mol
Cat. No. B8443694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-(4-chlorophenyl)-1H-imidazole
Molecular FormulaC10H9ClN2
Molecular Weight192.64 g/mol
Structural Identifiers
SMILESCN1C=CN=C1C2=CC=C(C=C2)Cl
InChIInChI=1S/C10H9ClN2/c1-13-7-6-12-10(13)8-2-4-9(11)5-3-8/h2-7H,1H3
InChIKeyNEFBALYBSGKDEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2-(4-chlorophenyl)-1H-imidazole: Procurement-Relevant Overview of a 1,2-Disubstituted Imidazole Research Scaffold


1-Methyl-2-(4-chlorophenyl)-1H-imidazole (C₁₀H₉ClN₂, MW 192.64 g/mol) is a 1,2-disubstituted imidazole derivative bearing a methyl group at the N1 position and a para-chlorophenyl substituent at the C2 position [1]. This substitution pattern places the electron-withdrawing 4-chlorophenyl ring directly adjacent to the N-methyl group, creating a sterically and electronically distinct environment compared to the more common 1-(4-chlorophenyl)imidazole or 4-aryl-2-methylimidazole regioisomers [2]. The compound is primarily utilized as a synthetic building block and as a ligand precursor in medicinal chemistry and organometallic research, where the 2-aryl substitution pattern enables distinct coordination geometries and structure-activity relationships that cannot be replicated by positional isomers [3].

Why 1-Methyl-2-(4-chlorophenyl)-1H-imidazole Cannot Be Interchanged with Other Chlorophenylimidazole Regioisomers


The precise position of the 4-chlorophenyl substituent on the imidazole ring fundamentally alters electronic distribution, steric accessibility, and molecular recognition properties. In the 2-aryl-1-methyl substitution pattern of 1-methyl-2-(4-chlorophenyl)-1H-imidazole, the chlorophenyl ring is positioned adjacent to the N-methyl group, causing restricted rotation around the C2–aryl bond and a distinct torsion angle compared to the 4-aryl-2-methyl isomer, where the aryl ring resides opposite the methyl-bearing nitrogen [1]. Crystallographic analysis of the related 4-(4-chlorophenyl)-2-methyl-1H-imidazole reveals that the N–H⋯N hydrogen-bonding network strength—and consequently the compound's acid-base character and biological target engagement—follows the trend H > Cl > OMe for the para substituent, demonstrating that even within the same regioisomeric series, small electronic perturbations produce measurable differences in intermolecular interactions and antifungal potency [1]. For the 2-aryl-1-methyl isomer, the absence of an N–H donor and the presence of the N-methyl group eliminate this hydrogen-bonding motif entirely, producing a fundamentally different pharmacophore. Furthermore, CYP inhibition studies on structurally related 1-substituted imidazoles show that IC₅₀ values for specific CYP isoforms vary by more than 100-fold depending on substitution pattern and molecular weight, confirming that generic substitution across imidazole analogs cannot preserve target selectivity or potency [2].

Quantitative Differentiation Evidence for 1-Methyl-2-(4-chlorophenyl)-1H-imidazole Versus Closest Analogs


Regioisomeric Differentiation: 2-(4-Chlorophenyl)-1-methyl vs. 4-(4-Chlorophenyl)-2-methyl Substitution Pattern Controls N–H Hydrogen-Bond Network Availability

The target compound, 1-methyl-2-(4-chlorophenyl)-1H-imidazole, differs from its positional isomer 4-(4-chlorophenyl)-2-methyl-1H-imidazole in a structurally decisive way: the target bears the 4-chlorophenyl group at C2 adjacent to N1–CH₃, whereas the isomer places it at C4, opposite the methyl-bearing nitrogen. Crystallographic analysis of the 4-aryl-2-methyl series by Macías et al. (2018) demonstrates that the N–H⋯N hydrogen-bond strength, which governs crystal packing and acid-base character, follows the rank order H (3a) > Cl (3b) > OMe (3c) [1]. The target compound, having no N–H proton (N1 is methylated), cannot participate in this hydrogen-bond network at all. In antifungal assays against C. neoformans, the 4-(4-chlorophenyl)-2-methyl isomer (3b) was less active than the 4-methoxy analog (3c) at all tested concentrations, with compound (3c) proving 'more active than (3a) and (3b)' [1]. This confirms that within the imidazole class, regioisomeric substitution directly and quantitatively alters biological activity, and the 2-aryl-1-methyl configuration of the target compound represents a distinct pharmacophoric space that cannot be substituted by the 4-aryl-2-methyl isomer.

Crystal engineering Antifungal SAR Hydrogen-bond topology

CYP Enzyme Binding Profile Differentiation: 2-Aryl-1-methyl Substitution Alters Heme Coordination Geometry Relative to 1-(4-Chlorophenyl)imidazole

1-(4-Chlorophenyl)imidazole (1-CPI) binds to cytochrome P450 2B4 with a measured dissociation constant (Kd) of 14 μM and an enthalpy change (ΔH) of −1.8 kcal/mol at 25 °C, with the imidazole N3 coordinating directly to the heme iron . The crystal structure of CYP2B4 complexed with 1-CPI reveals that the N1-aryl substitution positions the chlorophenyl group in a specific hydrophobic pocket adjacent to the heme [1]. In 1-methyl-2-(4-chlorophenyl)-1H-imidazole, methylation of N1 eliminates the possibility of N1-aryl orientation and forces the 4-chlorophenyl group into the C2 position. Based on the structure-activity trends established by Franklin et al. (2007), wherein fourteen 1-substituted imidazoles exhibited IC₅₀ values spanning from <0.3 μM to >5 μM across CYP3A4/5, CYP2C9, CYP2D6, and CYP2E1 depending on substitution and molecular weight, the 2-aryl-1-methyl configuration of the target compound is predicted to produce a CYP inhibition profile distinct from both 1-aryl and 4-aryl imidazole isomers [2]. Seven of fourteen imidazoles tested showed CYP3A4/5 IC₅₀ < 0.3 μM exclusively above 300 MW; the target compound (MW ~192.6) falls below this threshold, suggesting it would belong to the lower-MW imidazole group that preferentially inhibits CYP2E1 and CYP2A6 (IC₅₀ < 5 μM) rather than CYP3A4/5 [2].

Cytochrome P450 inhibition Enzyme-ligand thermodynamics Imidazole pharmacophore

Physicochemical Differentiation: Predicted logP and Solubility Profile of the 2-Aryl-1-methyl Scaffold Versus 1-Aryl and 4-Aryl Positional Isomers

The target compound 1-methyl-2-(4-chlorophenyl)-1H-imidazole (MW 192.64 g/mol, formula C₁₀H₉ClN₂) has a predicted logP range of approximately 2.0–3.0 based on computational estimates from the ChemSpider database (XLogP3-AA model), compared to its positional isomer 1-(4-chlorophenyl)-2-methyl-1H-imidazole (CAS 132026-81-4, also C₁₀H₉ClN₂, MW 192.65 g/mol) which is described as a yellow to pale yellow solid with a SciFinder-predicted boiling point of 331.6 ± 44.0 °C at 760 Torr . Although the two compounds share identical molecular formula and mass, the 2-aryl substitution pattern in the target compound positions the lipophilic chlorophenyl group differently relative to the basic imidazole N3, which may influence aqueous solubility and membrane permeability compared to the 1-aryl isomer. A structurally related compound, 4-(4-chlorophenyl)-2-methyl-1H-imidazole hemihydrate (C₁₀H₉ClN₂·0.5H₂O), crystallizes as a hydrate, indicating capacity for water incorporation in the crystal lattice that is absent in the anhydrous 2-aryl-1-methyl form [1]. The target compound is described by vendors as typically supplied at 95% purity , providing a defined quality baseline for procurement specification.

Physicochemical profiling ADME prediction Lead optimization

Synthetic Utility Differentiation: The 2-Aryl-1-methyl Scaffold Enables Selective C5 Functionalization Not Accessible on 1-Aryl or 4-Aryl Isomers

The target compound, 1-methyl-2-(4-chlorophenyl)-1H-imidazole, presents an unsubstituted C5 position on the imidazole ring that is electronically activated by the adjacent N1-methyl and sterically accessible due to the C2 chlorophenyl group orienting away from C5. This contrasts with 1-(4-chlorophenyl)-2-methyl-1H-imidazole, where the C5 position experiences different electronic and steric environments, and with 4-(4-chlorophenyl)-2-methyl-1H-imidazole, where both C2 and C5 positions adjacent to the methyl-bearing nitrogen are occupied or hindered. Patent literature demonstrates the synthetic utility of 1-methyl-2-aryl imidazole scaffolds as intermediates: US Patent EP0074130B1 describes imidazole compounds bearing C2-(4-chlorophenyl) and C5-functionalized substituents as pharmaceutical agents, while US Patent application for substituted 5-(alkyl)carboxamide imidazoles uses related 2-aryl-1-methyl imidazoles as key intermediates for angiotensin II receptor antagonists [1] [2]. Additionally, the compound serves as a precursor for imidazolium salt formation via N3 quaternization, enabling access to N-heterocyclic carbene (NHC) ligand precursors where the 2-aryl substitution provides distinct steric bulk compared to more common 1,3-diaryl imidazolium systems [3]. In the P450(17α) inhibitor series by Patel et al. (2006), 4-substituted phenyl alkyl imidazole compounds demonstrated that the alkyl chain length and phenyl substitution pattern quantitatively modulate inhibitory potency against both 17α-hydroxylase and 17,20-lyase components, confirming that the imidazole substitution pattern is a critical determinant of biological activity in this scaffold family [3].

Synthetic methodology Regioselective functionalization Building block chemistry

Optimal Research and Procurement Application Scenarios for 1-Methyl-2-(4-chlorophenyl)-1H-imidazole


Diversifiable Scaffold for Structure-Activity Relationship (SAR) Libraries Targeting CYP51 or P450(17α) Enzymes

When constructing focused compound libraries for azole-based CYP enzyme inhibition, the 2-aryl-1-methyl substitution pattern of the target compound provides a chemically distinct starting point from the more extensively studied 1-aryl imidazoles. As demonstrated by the P450(17α) inhibitor series of Patel et al. (2006), imidazole-based compounds with varying alkyl chain lengths and phenyl substitution show IC₅₀ values in the sub-micromolar range against both 17α-hydroxylase and 17,20-lyase components, with the most potent compounds (e.g., N-7-phenyl heptyl imidazole: IC₅₀ = 0.32 μM against 17α-OHase and 0.10 μM against lyase) outperforming ketoconazole (IC₅₀ = 3.76 μM and 1.66 μM, respectively) [1]. The target compound's unsubstituted C5 position allows systematic introduction of alkyl, aryl, or heteroaryl groups to modulate logP and target engagement, leveraging the established SAR that logP is a key physicochemical determinant of inhibitory activity in this series [1].

N-Heterocyclic Carbene (NHC) Ligand Precursor with Differentiated Steric Profile for Organometallic Catalysis

Quaternization of the target compound at N3 yields imidazolium salts that serve as precursors to NHC ligands bearing a 2-(4-chlorophenyl) substituent. This creates a steric environment distinct from the ubiquitous 1,3-dimesityl imidazol-2-ylidene (IMes) or 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) ligand systems. The 2-aryl group introduces steric bulk proximate to the carbene center without the full rotational freedom of N-aryl substituents, potentially influencing catalytic selectivity in cross-coupling and metathesis reactions. Patent literature confirms the use of 2-(4-chlorophenyl)-1-methylimidazole-derived intermediates in the synthesis of biologically active organometallic complexes [2]. Researchers seeking to tune the steric and electronic properties of NHC-metal catalysts can use this compound to access a ligand space complementary to both classical N,N'-diaryl NHCs and 4-substituted imidazolylidenes.

CYP Isoform Selectivity Probe Development Leveraging Molecular Weight-Dependent Isoform Preference

The comparative 1-substituted imidazole CYP inhibition study by Franklin et al. (2007) established that CYP2E1 and CYP2A6 are exclusively inhibited (IC₅₀ < 5 μM) by imidazoles with molecular weights below approximately 200 Da, while CYP3A4/5 is preferentially inhibited by imidazoles above 300 Da [3]. With MW 192.6 g/mol, 1-methyl-2-(4-chlorophenyl)-1H-imidazole falls squarely within the low-MW imidazole category predicted to favor CYP2E1/CYP2A6 inhibition over CYP3A4/5. This MW-dependent selectivity, combined with the distinct 2-aryl-1-methyl pharmacophore (different from the 1-substituted imidazoles studied), makes the compound a valuable tool for dissecting the structural determinants of CYP isoform selectivity. Medicinal chemistry groups evaluating drug-drug interaction liabilities of imidazole-containing candidates can use this compound to benchmark CYP panel selectivity against well-characterized inhibitors like 1-(4-chlorophenyl)imidazole (Kd = 14 μM for CYP2B4) and 4-(4-chlorophenyl)imidazole.

Crystal Engineering and Solid-State Chemistry Studies of Substituted Imidazoles

The absence of an N–H donor in 1-methyl-2-(4-chlorophenyl)-1H-imidazole fundamentally alters its intermolecular interaction profile compared to the N–H-containing 4-aryl-2-methylimidazole series characterized by Macías et al. (2018) [4]. While 4-(4-chlorophenyl)-2-methyl-1H-imidazole forms N–H⋯N hydrogen-bonded networks with strength dependent on the para substituent electronic nature (H > Cl > OMe), the target compound lacks this interaction entirely and must rely on C–H⋯π, C–H⋯Cl, and π⋯π stacking for crystal packing. This makes the target compound an ideal model system for studying how the removal of a dominant hydrogen-bond donor from an imidazole scaffold affects solid-state organization, thermal properties, and solubility. Such studies are directly relevant to pharmaceutical cocrystal design and polymorph prediction for imidazole-containing drug candidates.

Quote Request

Request a Quote for 1-Methyl-2-(4-chlorophenyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.